1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione

IDO1 inhibition Immuno-oncology Indoleamine 2,3-dioxygenase

1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione (CAS 797780-74-6), also referred to as 1-[3-(2-methylphenoxy)propyl]indole-2,3-dione, is a synthetic small molecule (MW 295.34, C₁₈H₁₇NO₃) belonging to the indoline-2,3-dione (isatin) class. Unsubstituted isatin is a known endogenous monoamine oxidase (MAO) inhibitor with an IC₅₀ of 3 µM and binds central benzodiazepine receptors (IC₅₀ 123 µM).

Molecular Formula C18H17NO3
Molecular Weight 295.3g/mol
CAS No. 797780-74-6
Cat. No. B367206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione
CAS797780-74-6
Molecular FormulaC18H17NO3
Molecular Weight295.3g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(=O)C2=O
InChIInChI=1S/C18H17NO3/c1-13-7-2-5-10-16(13)22-12-6-11-19-15-9-4-3-8-14(15)17(20)18(19)21/h2-5,7-10H,6,11-12H2,1H3
InChIKeyBREOTPXSSAJDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione (CAS 797780-74-6): Chemical Identity and Pharmacological Classification


1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione (CAS 797780-74-6), also referred to as 1-[3-(2-methylphenoxy)propyl]indole-2,3-dione, is a synthetic small molecule (MW 295.34, C₁₈H₁₇NO₃) [1] belonging to the indoline-2,3-dione (isatin) class. Unsubstituted isatin is a known endogenous monoamine oxidase (MAO) inhibitor with an IC₅₀ of 3 µM and binds central benzodiazepine receptors (IC₅₀ 123 µM) . However, the specific N¹-(3-(o-tolyloxy)propyl) substitution on the target compound fundamentally redirects its pharmacological profile. It is explicitly claimed and exemplified as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in multiple patents (e.g., US9320732 Example 9, US10034939 Example 9), representing a chemotype distinct from MAO-targeted isatins [2].

Procurement Risk: Indoline-2,3-dione (Isatin) Scaffold is Not Interchangeable


The indoline-2,3-dione core is a privileged scaffold with promiscuous biological activity; unsubstituted isatin inhibits MAO (IC₅₀ 3 µM) , whereas some 1,5-disubstituted analogs exhibit antiproliferative activity (e.g., compound 8l inhibits HL-60 cell growth at 0.07 µM) [1]. The N¹-alkyl/aryloxyalkyl substituent is a critical determinant of target engagement: the o-tolyloxypropyl chain of CAS 797780-74-6 confers IDO1 inhibition (IC₅₀ 100 nM) [2], while the unsubstituted parent isatin lacks meaningful IDO1 activity. Generic selection of an in-class indoline-2,3-dione cannot recapitulate this IDO1-targeted profile without the precise N¹-substitution pattern, creating a high risk of experimental failure in IDO1-related immuno-oncology or inflammation studies if CAS 797780-74-6 is substituted with a cheaper, structurally similar analog.

Head-to-Head and Cross-Study Evidence for Selecting 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione


IDO1 Inhibitory Potency: Direct Comparison with Unsubstituted Isatin and Class-Leading Analogs

The target compound demonstrates potent inhibition of human IDO1 with an IC₅₀ of 100 nM in a recombinant enzyme assay, as documented across multiple patents (e.g., US9320732 Example 9) [1]. By comparison, the unsubstituted parent scaffold isatin (CAS 91-56-5) is primarily characterized as an MAO inhibitor (IC₅₀ 3 µM) and does not exhibit comparable IDO1 potency . Within the same patent series, structural analogs show a wide range of IDO1 activity: Example 4 (BDBM223002) exhibits an IC₅₀ < 100 nM, while Example 20 (BDBM223018) shows weaker activity with an IC₅₀ of 500 nM under identical assay conditions (pH 6.5, 25°C) [2][1]. The 5-fold difference between CAS 797780-74-6 and Example 20 underscores the non-linear SAR within this series.

IDO1 inhibition Immuno-oncology Indoleamine 2,3-dioxygenase

Dual IDO1/TDO Selectivity Profile vs. Dedicated IDO1 Inhibitors

Data from ChEMBL-linked BindingDB records indicate that CAS 797780-74-6 (BDBM223007) also inhibits tryptophan 2,3-dioxygenase (TDO) with an IC₅₀ of 640 nM [1]. This is in marked contrast to clinical-stage IDO1 inhibitors such as PF-06840003 (IDO1 IC₅₀ = 150 nM), which is reported as selective for IDO1 over IDO2 up to 200 µM but does not exhibit TDO inhibition [2]. The target compound's dual IDO1/TDO profile represents a differentiated pharmacological mechanism—simultaneously blocking both tryptophan-catabolizing enzymes—that single-target IDO1 inhibitors cannot replicate.

TDO inhibition Tryptophan metabolism Enzyme selectivity

LogP and Physicochemical Differentiation from 5-Methyl and 5,7-Dimethyl Analogs

The computed octanol/water partition coefficient (LogP) for CAS 797780-74-6 is 3.3 [1]. In comparison, the structurally analogous 5,7-dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione (CAS unreported in accessible sources) is predicted to have a higher LogP (estimated >3.9 based on added methyl contributions), while the 5-methyl analog (CHEBI:117106, CAS 620931-63-7) carries a molecular weight of 309.37 [2]. The target compound's LogP of 3.3 falls within a favorable range for cell permeability (typically LogP 1-4), whereas the more heavily substituted dimethyl analog risks exceeding optimal lipophilicity, potentially compromising aqueous solubility and increasing non-specific protein binding.

LogP Lipophilicity ADME prediction

3-Hydroxyimino Derivative Antibacterial Activity vs. Parent Compound

A downstream derivative, 3-hydroxyimino-1-[3-(2-methylphenoxy)propyl]indol-2-one (CAS 879790-68-8), synthesized directly from CAS 797780-74-6, was evaluated in a bacterial luminescence inhibition assay using Photobacterium leiognathi Sh1 [1]. While the parent compound itself lacks reported antibacterial data, the oxime derivative's activity demonstrates that the o-tolyloxypropyl side chain provides a synthetically tractable scaffold for generating biologically active derivatives. This contrasts with unsubstituted isatin 3-oximes, which lack the N¹-aryloxyalkyl group and show different antibacterial profiles [1].

Antibacterial Photobacterium leiognathi Isatin 3-oxime

High-Value Research and Procurement Scenarios for 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione


IDO1/TDO Dual Inhibition Studies in Immuno-Oncology

With a verified IDO1 IC₅₀ of 100 nM and TDO IC₅₀ of 640 nM [1], CAS 797780-74-6 is directly applicable to mechanistic studies investigating compensatory upregulation of TDO in IDO1-inhibitor-resistant tumors. Unlike IDO1-selective clinical candidates (e.g., PF-06840003, IDO1 IC₅₀ = 150 nM) that lack TDO activity, this compound enables simultaneous blockade of both tryptophan-catabolizing pathways, supporting research into dual-target therapeutic strategies.

Structure-Activity Relationship (SAR) Exploration Around Patent-Exemplified IDO1 Chemotypes

As the representative compound of Example 9 across multiple Incyte Corporation IDO1 inhibitor patents (US9320732, US10034939, US10967060, US9789094) [2], CAS 797780-74-6 serves as a critical reference standard for benchmarking novel in-house analogs. Its position within a patent series that spans activities from <100 nM to 500 nM provides a validated SAR framework, allowing researchers to position new derivatives relative to known potency landmarks.

Chemical Biology Probe Development via 3-Position Derivatization

The compound's indoline-2,3-dione core with a free 3-keto group enables straightforward derivatization to 3-hydroxyimino, 3-hydrazono, or other 3-substituted analogs [3]. This synthetic accessibility, combined with the pre-installed o-tolyloxypropyl side chain that confers IDO1/TDO activity, makes it a versatile starting material for developing activity-based probes, affinity reagents, or labeled tool compounds for target engagement studies.

Negative Control for MAO-Focused Isatin Research Programs

Unlike unsubstituted isatin (MAO IC₅₀ = 3 µM), CAS 797780-74-6's pharmacological profile is redirected toward IDO1/TDO with no reported MAO activity . This specificity makes it an ideal negative control compound for research programs investigating the MAO-inhibitory effects of isatin derivatives, allowing researchers to deconvolute IDO-mediated from MAO-mediated phenotypic readouts.

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